dimethyl N-(4-aminobenzoyl)-L-glutamate

Description

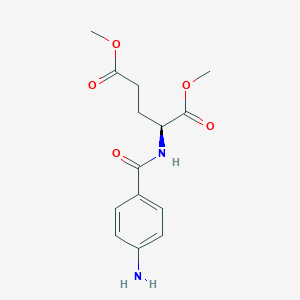

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8,15H2,1-2H3,(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNFJPQFZZYFPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499503 | |

| Record name | Dimethyl N-(4-aminobenzoyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52407-60-0 | |

| Record name | Dimethyl N-(4-aminobenzoyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Dimethyl N 4 Aminobenzoyl L Glutamate As a Pivotal Intermediate in Biologically Relevant Chemical Synthesis

Precursor Role in Folic Acid Analogue Synthesis

Dimethyl N-(4-aminobenzoyl)-L-glutamate serves as a vital precursor in the synthesis of analogues of folic acid, a critical vitamin for numerous biological processes. The synthesis of these analogues often involves the strategic coupling of a heterocyclic moiety, typically a pteridine (B1203161) derivative, with the p-aminobenzoyl portion of the molecule.

One of the key methodologies involves the reductive amination between a suitably protected pteridine carbaldehyde and p-aminobenzoyl-L-glutamic acid, which can be prepared from its dimethyl ester. psu.edursc.org This approach allows for the introduction of stable isotopes into the folic acid molecule for use in bioavailability studies. psu.edursc.org For instance, the synthesis of multiply labeled folic acid has been achieved using methods that rely on the formation of an amide bond between a protected pteroic acid and dimethyl L-glutamate. psu.edursc.org The ester groups of this compound protect the carboxyl functionalities of the glutamic acid moiety during these coupling reactions. psu.edu

Integration into Antifolate Synthesis Pathways

The structural similarity of this compound to a portion of the folic acid molecule makes it an ideal starting point for the synthesis of antifolates, compounds that inhibit the action of enzymes involved in folate metabolism. These inhibitors are crucial in cancer chemotherapy and for the treatment of other diseases.

Condensation Reactions with Pteridine and Pyrimidine (B1678525) Ring Systems

A common strategy in the synthesis of antifolates involves the condensation of this compound with various pteridine and pyrimidine ring systems. For example, in the synthesis of an acyclic analogue of 5,6,7,8-tetrahydrofolic acid, a key hemiaminal intermediate was reacted with this compound to yield a 2,4-bis(acetylamino) derivative, which was then hydrolyzed to the final product. nih.gov This reaction highlights the utility of the amino group on the benzoyl ring for forming a new carbon-nitrogen bond, thereby linking the glutamic acid portion to the heterocyclic core of the antifolate.

Similarly, the synthesis of pyrrolo[2,3-d]pyrimidine antifolates has utilized peptide coupling reactions between a pyrrolo[2,3-d]pyrimidine carboxylic acid and diesters of L-glutamic acid, including the dimethyl ester. sci-hub.red These reactions, often facilitated by coupling agents like (EtO)₂POCN, lead to the formation of the characteristic amide bond found in these antifolate agents. sci-hub.red

Derivatization and Functionalization for Specific Antifolate Scaffold Generation

The versatile structure of this compound allows for extensive derivatization and functionalization to generate a diverse array of antifolate scaffolds. The amino group can be modified, for instance, through reactions like benzylation and methylation. mdpi.com The ester groups of the glutamate (B1630785) moiety can also be selectively hydrolyzed or modified.

A notable example is the synthesis of pyrrolo[2,3-d]pyrimidine antifolates where either the α- or γ-carboxyl group of the glutamic acid moiety was replaced with a 1H-tetrazole ring. nih.gov This modification, starting from a precursor derived from the glutamic acid portion, demonstrated that the α-carboxyl group is crucial for cellular uptake, while modifications at the γ-carboxyl position can lead to potent dihydrofolate reductase (DHFR) inhibitors. nih.gov Such derivatizations are instrumental in structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of antifolate drugs.

Enzymatic Synthesis of Folate Polyglutamates from Related Precursors in Research Systems

In biological systems, folates and their analogues are often converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process is crucial for their retention within cells and for their cofactor activity. Research in this area often utilizes precursors structurally related to this compound.

Studies have shown that Escherichia coli FPGS can be used to synthesize polyglutamyl conjugates of folic acid and its analogues. nih.gov The enzyme catalyzes the addition of glutamate residues to the γ-carboxyl group of the folate substrate. nih.gov This enzymatic approach allows for the production of polyglutamated compounds that are valuable tools for studying the metabolism of antifolate drugs and folate-dependent biochemical pathways. nih.gov

Furthermore, the synthesis of folate and antifolate poly-γ-glutamates has been achieved using solid-phase peptide synthesis techniques, employing protected glutamic acid derivatives. nih.gov These synthetic polyglutamates are essential for investigating the biological activity of these compounds, including their ability to inhibit the growth of cancer cells. nih.gov

General Synthesis of Glutamic Acid Derivatives with Related Chemical Scaffolds for Research Purposes

The chemical scaffold of N-(4-aminobenzoyl)-L-glutamate serves as a template for the synthesis of a wide range of glutamic acid derivatives for various research applications. The presence of multiple reactive sites—the amino group, the two carboxyl groups (as esters in the dimethyl form), and the aromatic ring—allows for diverse chemical modifications.

For example, N-(4-aminobenzoyl)-γ-oligo(L-glutamic acid)s have been synthesized in solution using protecting group chemistry and activation of the carboxyl groups. colab.ws These oligomers are important for studying the effects of polyglutamylation on the properties of folate and its analogues. colab.ws

Moreover, the core structure can be altered to create novel compounds with potential biological activity. The synthesis of N-[N-(4-deoxy-4-amino-10-methylpteroyl)-4-fluoroglutamyl]-γ-glutamate, an analogue containing a fluorinated glutamic acid residue, demonstrates the potential for creating derivatives with altered enzymatic susceptibility. nih.gov This particular compound was found to be a good substrate for FPGS but was resistant to hydrolysis by γ-glutamyl hydrolase, suggesting its potential use in chemotherapeutic regimens. nih.gov

Biochemical and Mechanistic Investigations Involving Dimethyl N 4 Aminobenzoyl L Glutamate and Its Structural Analogues

Interaction as a Substrate or Product in Enzymatic Reactions (Non-Clinical Focus)

The interaction of dimethyl N-(4-aminobenzoyl)-L-glutamate and its derivatives with various enzymes has been a subject of extensive non-clinical research. These studies are fundamental to understanding drug mechanisms, resistance, and metabolic processes. The esterified glutamate (B1630785) moiety is often a prerequisite for cellular uptake or a protecting group during synthesis, with the final biological activity occurring after its hydrolysis to the free acid within the cell.

Folylpolyglutamate Synthetase (FPGS) is a key enzyme that catalyzes the addition of glutamate residues to folates and folate analogues. chemicalbook.com This process, known as polyglutamylation, is critical for the intracellular retention and efficacy of many antifolate drugs. nih.gov Antifolates that are good substrates for FPGS are trapped within the cell, leading to prolonged inhibition of their target enzymes. nih.gov

The N-(4-aminobenzoyl)-L-glutamate scaffold is a core component of classical antifolates that undergo this process. For instance, Pemetrexed, which is synthesized from a dimethyl ester precursor, is a known substrate for FPGS. nih.govscbt.com The polyglutamylated forms of such drugs often exhibit increased inhibitory activity against their target enzymes compared to the monoglutamate forms. nih.gov

Conversely, a primary mechanism of resistance to these drugs in cancer cells is the impairment of FPGS activity. pharmaffiliates.comnih.gov Studies on leukemia cell lines have shown that a loss of FPGS function can lead to high-level resistance against polyglutamylation-dependent antifolates. pharmaffiliates.comnih.gov This highlights the central role of FPGS in the action of drugs derived from the N-(4-aminobenzoyl)-L-glutamate scaffold. Research has also focused on creating fluoroglutamate-containing peptides that are good substrates for FPGS but are resistant to hydrolysis, potentially leading to more effective chemotherapeutic agents. nih.gov

Analogues derived from the N-(4-aminobenzoyl)-L-glutamate structure are pivotal in the study and inhibition of the de novo purine (B94841) biosynthesis pathway. Lometrexol (DDATHF) and Pemetrexed are prominent examples of antifolates that target enzymes within this pathway. nih.govnih.gov

Lometrexol acts as a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme that catalyzes a crucial step in purine synthesis. nih.gov By blocking this enzyme, Lometrexol depletes the cellular pool of purines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.

Pemetrexed, synthesized from a dimethyl ester intermediate, is a multi-targeted antifolate that also inhibits GARFT, in addition to other key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). scbt.comnih.govtcichemicals.com The use of N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid 1,5-dimethyl ester as a direct precursor underscores the importance of the title compound's scaffold in creating these pathway inhibitors. nih.gov

The N-(4-aminobenzoyl)-L-glutamate structure is a cornerstone in the design of antifolate agents. The dimethyl ester and other esterified versions serve as crucial intermediates, or synthons, in the chemical synthesis of these drugs. google.comresearchgate.net Esterification of the glutamate carboxyl groups acts as a protective strategy during synthesis, allowing for specific chemical modifications on other parts of the molecule. google.com The final active antifolate is then generated by hydrolyzing these ester groups. chemicalbook.comgoogle.com

For example, the synthesis of Methotrexate, a widely known antifolate, can involve a diethyl ester intermediate of an N-(4-aminobenzoyl)-L-glutamate derivative. google.com Similarly, deuterated analogues for use in metabolic studies are synthesized from a dimethyl ester precursor, which is hydrolyzed in the final step to yield N-(4-Aminobenzoyl-d4)-L-glutamic Acid. chemicalbook.com These synthetic strategies highlight that while the dimethyl ester itself is not the final therapeutic agent, it is indispensable for its creation. The development of resistance to these drugs, often through reduced activity of FPGS, is a significant area of mechanistic study. pharmaffiliates.comnih.gov

The non-esterified form of the compound, N-(4-aminobenzoyl)-L-glutamic acid (PABA-Glu), is recognized as a catabolite of folate. google.com It can be utilized by certain bacteria that possess the enzyme p-aminobenzoyl-glutamate (PABA-Glu) hydrolase. This enzyme cleaves the amide bond, releasing p-aminobenzoic acid (PABA) and L-glutamate. For bacterial auxotrophs that require PABA for their own folate synthesis, this enzymatic activity allows them to salvage PABA from folate breakdown products. google.com

Metabolic Significance of N-(4-aminobenzoyl)-L-glutamic Acid as a Research Marker

N-(4-aminobenzoyl)-L-glutamic acid, the hydrolyzed form of the title compound, has emerged as a significant biomarker in metabolic research. It is an oxidation product and a metabolite of tetrahydrofolate. scbt.com Its presence and concentration in biological fluids can provide insights into folate metabolism and status.

Studies have shown that levels of N-(4-aminobenzoyl)-L-glutamic acid are elevated in the plasma of mice fed a diet high in folic acid. scbt.com This indicates that it can serve as a marker for high folate intake. Furthermore, it has been identified in human blood as part of the "exposome," which encompasses all environmental exposures of an individual over a lifetime. google.com As it is not a naturally occurring human metabolite, its presence indicates exposure to folic acid or its derivatives. google.com

Structure-Activity Relationship (SAR) Studies of Related Compound Scaffolds

The N-(4-aminobenzoyl)-L-glutamate scaffold has been the subject of numerous structure-activity relationship (SAR) studies aimed at developing more potent and selective enzyme inhibitors.

One study focused on designing novel inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) by conjugating 1,3,5-triazine (B166579) derivatives with N-(4-aminobenzoyl)-L-glutamic acid. nih.gov Through in-silico screening and subsequent in-vitro testing, compounds with significant antimalarial activity were identified, demonstrating that the glutamate moiety was crucial for binding to the target enzyme. nih.gov

Other SAR studies have explored modifications of related scaffolds. For instance, research on α-glutamic acid-based compounds led to the discovery of potent inhibitors for ADAMTS-4 and ADAMTS-5, enzymes implicated in osteoarthritis. researchgate.net In a different context, SAR studies on sulfamoyl benzamidothiazoles helped identify compounds that could prolong NF-κB activation, acting as potential vaccine adjuvants. These diverse studies underscore the versatility of the glutamic acid and benzoyl-amide framework in designing molecules with specific biological activities.

Modularity of the Glutamate Moiety and its Influence on Molecular Interactions

The glutamate portion of molecules like this compound is fundamental to how they interact with biological systems. Glutamic acid has two carboxylic acid groups in its side chain, which are key to its function. khanacademy.org These groups, specifically the γ-carboxyl group, can lose a proton, becoming negatively charged and enabling electrostatic interactions that help stabilize protein structures. khanacademy.orgarizona.edu This is a critical feature in the active sites of many enzymes. khanacademy.org

The flexibility of the glutamate moiety is crucial for its role in molecular interactions. This structural adaptability allows it to serve as a metabolic hub in many organisms, participating in a wide range of cellular processes beyond protein synthesis, including nitrogen assimilation and the biosynthesis of other amino acids and cofactors. nih.gov For example, the modification of glutamate to γ-carboxyglutamate, which has two carboxyl groups, creates strong binding sites for calcium ions, a modification essential for the function of certain proteins. arizona.eduwikipedia.org

The modular nature of the glutamate residue also means it can be a building block for other important molecules. For instance, glutamate can be converted into proline through a series of enzymatic reactions. arizona.edu Furthermore, in the biosynthesis of some antibiotics, the glutamate moiety is thought to act as a protective group, preventing unwanted chemical reactions from occurring during the assembly of the final product. nih.gov The ability of glutamate to be polyglutamylated, where multiple glutamate units are added to a molecule, is important for the function of cofactors like folate, helping to keep them within the cell and ensuring they are recognized by the correct enzymes. nih.gov

Impact of Benzoyl Moiety Modifications on Chemical and Biological Properties

Modifications to the benzoyl group of N-acyl-L-glutamate compounds, such as this compound, significantly influence their chemical and biological activities. The benzoyl group is attached to the glutamate's amino group, and alterations to this part of the molecule can have profound effects on how it interacts with enzymes and other biological targets.

Structure-activity relationship studies on related compounds have provided insights into the importance of the acyl group. For instance, in the context of inhibitors for the enzyme N-acetylated alpha-linked acidic dipeptidase (NAALADase), the nature of the N-acyl group is a key determinant of inhibitory potency. While the enzyme's name suggests a strict requirement for an N-acetyl group, research has shown that other N-acyl groups can also lead to effective inhibition. nih.gov

The table below illustrates the inhibitory constants (Ki) of various N-acylated L-glutamate analogues against NAALADase activity, demonstrating how modifications to the acyl group affect binding affinity.

| Compound | N-Acyl Group | Ki (µM) |

| N-Acetyl-L-glutamate | Acetyl | >1000 |

| N-Propionyl-L-glutamate | Propionyl | 250 |

| N-Butyryl-L-glutamate | Butyryl | 100 |

| N-Succinyl-L-glutamate | Succinyl | 1.2 |

| N-Glutaryl-L-glutamate | Glutaryl | 0.5 |

Data synthesized from studies on NAALADase inhibitors.

As the data indicates, increasing the chain length of the N-acyl group from acetyl to butyryl enhances the inhibitory activity. A significant increase in potency is observed when a second carboxylic acid function is introduced in the N-acyl moiety, as seen with N-succinyl-glutamate and N-glutaryl-glutamate. nih.gov This suggests that the additional carboxyl group can form crucial interactions within the enzyme's active site, possibly by chelating a zinc ion that is involved in the catalytic process. nih.gov

These findings underscore the principle that modifications to the benzoyl moiety, or more broadly the N-acyl group, can be strategically employed to modulate the biological properties of this class of compounds. The introduction of different functional groups can alter steric and electronic properties, leading to optimized interactions with specific biological targets.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Utilization of Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

The unambiguous determination of the chemical structure of novel derivatives of N-(4-aminobenzoyl)-L-glutamate is critical. Advanced spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecular framework, connectivity of atoms, and functional groups present. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy are synergistically used to build a comprehensive picture of the molecule's identity and conformation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including derivatives of glutamic acid. wikipedia.org It provides detailed information about the carbon-hydrogen framework of the molecule. For compounds like dimethyl N-(4-aminobenzoyl)-L-glutamate, ¹H NMR and ¹³C NMR spectra offer definitive proof of structure by revealing the chemical environment of each proton and carbon atom.

In ¹H NMR, the chemical shifts, integration values, and coupling patterns of the signals correspond to specific protons within the molecule. For instance, the aromatic protons of the p-aminobenzoyl group typically appear in the downfield region (around 7-8 ppm), while the protons of the glutamate (B1630785) backbone and the methyl ester groups appear at characteristic upfield positions. The Human Metabolome Database provides predicted ¹H NMR data for the parent compound, N-(4-aminobenzoyl)-L-glutamic acid, which serves as a reference for its derivatives. hmdb.ca The presence of signals corresponding to the two methyl ester groups would be a key indicator for the dimethyl ester derivative.

Table 1: Predicted ¹H NMR Spectral Data for N-(4-Aminobenzoyl)-L-glutamic acid

| Chemical Shift (ppm) | Multiplicity | Atom |

|---|---|---|

| 7.68 | Doublet | Aromatic CH |

| 6.67 | Doublet | Aromatic CH |

| 4.54 | Multiplet | α-CH (Glutamate) |

| 2.45 | Multiplet | γ-CH₂ (Glutamate) |

| 2.15 | Multiplet | β-CH₂ (Glutamate) |

Data sourced from predicted spectra and serves as a reference for related structures. hmdb.ca

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, confirming the presence of carbonyls (from the amide and ester groups), aromatic carbons, and aliphatic carbons of the glutamate moiety. The high reproducibility and linearity of NMR also allow for quantitative analysis. nih.gov

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov For this compound, MS is crucial for confirming its identity and assessing the purity of a sample.

Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the analyte, which are then analyzed to determine their mass-to-charge ratio (m/z). The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can confirm the molecular formula. For the parent compound, N-(4-aminobenzoyl)-L-glutamic acid, the monoisotopic molecular weight is 266.090271559 Da. hmdb.ca

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is unique to the molecule's structure. For instance, characteristic fragments would correspond to the loss of the methyl ester groups, the cleavage of the amide bond, or fragmentation of the glutamate side chain. These specific fragmentation pathways help to distinguish between isomers and confirm the connectivity of the molecule. nih.govosu.edu In metabolomic studies, LC-MS/MS is a key technology for identifying and quantifying related compounds like glutamine and glutamic acid, though care must be taken to avoid artifacts such as in-source cyclization. nih.gov

Table 2: MS/MS Fragmentation Data for N-(4-Aminobenzoyl)-L-glutamic acid ([M+H]⁺ Precursor)

| Precursor m/z | Fragment m/z | Putative Identity |

|---|---|---|

| 267.0975 | 120 | 4-aminobenzoyl cation |

| 267.0975 | 130 | Fragment of glutamate moiety |

| 267.0975 | 138 | Fragment containing the benzoyl group |

Data for the parent acid, N-(4-aminobenzoyl)-L-glutamic acid. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy in Derivatization Studies

Infrared (IR) and Ultraviolet (UV) spectroscopy are valuable tools in the characterization of this compound, particularly in the context of derivatization studies. sdiarticle4.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nih.gov For this compound, the IR spectrum would show characteristic absorption bands for:

N-H stretching of the primary amine and secondary amide.

C=O stretching of the amide and the two ester groups. These would appear at slightly different wavenumbers, allowing for their distinction.

C-O stretching of the ester groups.

Aromatic C=C stretching from the benzene (B151609) ring.

C-N stretching of the amine and amide.

When the compound is used in derivatization reactions, changes in the IR spectrum, such as the appearance or disappearance of specific functional group peaks, can confirm that the intended chemical modification has occurred. nih.gov

Ultraviolet (UV) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The p-aminobenzoyl moiety in this compound contains a conjugated aromatic system, which makes it a strong chromophore that absorbs UV light. smolecule.com The UV spectrum would exhibit a characteristic maximum absorption wavelength (λmax), which is useful for both qualitative identification and quantitative analysis based on the Beer-Lambert law. wikipedia.org In derivatization studies, any modification to the aromatic ring or its substituents would likely cause a shift in the λmax, providing evidence of the reaction.

Derivatization Strategies for Enhanced Detection in Research Applications

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical method. sdiarticle4.com This is often done to improve detectability, enhance separation, or increase volatility. The N-(4-aminobenzoyl)-L-glutamate structure is itself a product of derivatizing glutamic acid with 4-aminobenzoic acid, and it can be further modified or used as a tag to enhance the detection of other molecules in various research applications. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique, but a primary limitation is often the sensitivity of detection, especially for molecules that lack a native chromophore. photonsystems.com Derivatization with a compound that has strong UV absorbance is a common strategy to overcome this. nih.gov

The N-(4-aminobenzoyl) group in this compound is an excellent UV-absorbing tag. Its conjugated aromatic system allows for sensitive detection using standard UV-Vis detectors in CE systems. asdlib.orgsepscience.com When this moiety is attached to target analytes (such as amino acids or peptides that lack strong UV absorbance), it significantly enhances their detectability. This pre-column derivatization strategy allows for the analysis of trace amounts of substances in complex biological samples. The choice of a deep UV wavelength, often between 220 nm and 290 nm, can further enhance the sensitivity for biomolecules. photonsystems.com

High Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. helixchrom.com this compound and its related compounds are well-suited for analysis by HPLC, often using reversed-phase (RP-HPLC) methods.

The presence of the UV-absorbing p-aminobenzoyl group allows for straightforward and sensitive detection using a UV-Vis or Diode Array Detector (DAD). smolecule.com HPLC methods have been developed for the determination of the parent compound, N-(4-aminobenzoyl)-L-glutamic acid, which is a catabolite of folate. drugfuture.com These methods typically involve separation on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. The high purity of synthesized batches of N-(4-aminobenzoyl)-L-glutamic acid and its derivatives is often confirmed by HPLC. tcichemicals.comgoogle.com

Furthermore, the compound itself can be used in derivatization strategies for HPLC. sdiarticle4.com For example, the primary amine group can be reacted with other reagents to introduce a fluorescent tag, enabling even more sensitive detection by a fluorescence detector. Conversely, the carboxylic acid groups (in the parent diacid form) can be derivatized to improve chromatographic behavior or to facilitate detection by mass spectrometry. nih.gov

Table 3: Typical HPLC Parameters for Analysis of N-(4-aminobenzoyl)-L-glutamate Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate or acetate) and organic solvent (e.g., acetonitrile, methanol) |

| Detection | UV Absorbance (e.g., 254 nm or 280 nm) smolecule.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C smolecule.com |

Methodologies for Purity and Isotopic Composition Assessment of Research Compounds

The rigorous characterization of research compounds is fundamental to ensuring the validity and reproducibility of scientific investigations. In the context of this compound, a variety of advanced analytical and spectroscopic methodologies are employed to ascertain its purity and determine its isotopic composition. These techniques provide detailed insights into the chemical integrity and molecular structure of the compound, which are critical for its application in research.

Purity Assessment

The determination of chemical purity is a critical step in the characterization of this compound. High-performance liquid chromatography (HPLC) is a predominant technique for this purpose, offering high resolution and sensitivity for separating the target compound from any impurities or byproducts from the synthesis.

In a related synthesis of N-(4-nitrobenzoyl)-L-glutamic acid, a precursor to N-(4-aminobenzoyl)-L-glutamic acid, HPLC was utilized to assess the purity of the product. The results from different reaction conditions showed purities ranging from 97.65% to 98.43%, demonstrating the utility of HPLC in monitoring and optimizing chemical reactions to achieve high-purity compounds. google.com

Beyond HPLC, a comprehensive purity assessment of related glutamic acid derivatives often involves a suite of analytical methods. These can include:

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks.

Melting Point Analysis: A sharp and defined melting point is indicative of a high-purity crystalline solid.

Elemental Analysis: Provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen), which can be compared against theoretical values to confirm the empirical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure and can also reveal the presence of impurities.

The following table summarizes the purity data for a related precursor, N-(p-nitrophenyl formyl)-Pidolidone, as determined by HPLC under varying reaction conditions.

| Reaction Condition | HPLC Purity (%) | Yield (%) |

| pH 9, 5°C, 3 hours | 98.03 | 97.02 |

| pH 8, 0°C, 1 hour | 98.43 | 99.03 |

| pH 8.5, 3°C, 2 hours | 97.65 | 97.45 |

Isotopic Composition Assessment

The analysis of isotopic composition is crucial for studies involving isotopically labeled compounds, such as those used in metabolic tracing experiments. For this compound, which contains a glutamate moiety, the methodologies for assessing isotopic enrichment are well-established through studies on glutamic acid itself.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for determining the isotopic distribution within a molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and can be used to detect and quantify different isotopomers (molecules that differ only in their isotopic composition). For instance, a method using multiple reaction monitoring (MRM) with LC-MS/MS has been developed to detect all 32 possible ¹³C isotopomers of glutamate. nih.gov This approach allows for a detailed analysis of the labeling patterns, providing insights into metabolic pathways. The accuracy of these measurements can result in absolute errors of 1% or less for known isotopomer mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C NMR, can provide detailed information about the position of isotopic labels within a molecule. While generally less sensitive than MS, NMR is non-destructive and can distinguish between isotopomers without the need for chromatographic separation.

The study of the intramolecular carbon isotopic composition of monosodium glutamate has shown that significant differences can be observed in the isotopic composition of specific carbon atoms, such as the alpha-carboxyl carbon. nih.gov This suggests that different production methods can impart unique isotopic fingerprints on the molecule. nih.govresearchgate.net

The use of isotopically labeled standards, such as N-(4-Aminobenzoyl)-L-glutamic Acid 1,5-Dimethyl Ester-d4, is also a key aspect of isotopic composition assessment, allowing for accurate quantification in tracer studies. pharmaffiliates.com

The table below outlines the key methodologies and their applications in the isotopic analysis of the glutamate portion of the target compound.

| Analytical Technique | Application | Key Findings/Capabilities |

| LC-MS/MS (MRM) | Detection and quantification of all 32 ¹³C glutamate isotopomers. | High sensitivity with absolute errors of 1% or less. nih.gov |

| ¹³C NMR Spectroscopy | Positional isotopic analysis within the molecule. | Non-destructive, provides detailed structural information on labeling. |

| Isotope Ratio Mass Spectrometry (IRMS) | Determination of overall ¹³C/¹²C ratios. | Can reveal isotopic fingerprints from different synthetic or biological origins. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing dimethyl N-(4-aminobenzoyl)-L-glutamate with high purity?

- Methodological Answer : The compound can be synthesized via coupling reactions between activated esters and protected glutamate derivatives. For example, tri(-butyl)amine and 2-chloro-1-methylpyridinium tosylate facilitate coupling under reflux in dichloromethane, achieving yields of 91–95% after crystallization (e.g., from dichloromethane/petroleum ether). Purification via sequential extraction (water, HCl, NaCO) and vacuum evaporation ensures high purity .

Q. How can researchers validate analytical methods for quantifying this compound in biological samples?

- Methodological Answer : Reverse-phase HPLC validation should assess selectivity, linearity (e.g., R > 0.99), accuracy (recovery rates 95–105%), and precision (RSD < 2%). Limits of detection (LOD) and quantification (LOQ) can be determined via signal-to-noise ratios (e.g., LOD = 3.3σ/S, LOQ = 10σ/S). Robustness testing includes varying pH (±0.2), temperature (±5°C), and mobile phase composition .

Q. What protocols are recommended for using this compound as a derivatization agent in capillary electrophoresis (CE)?

- Methodological Answer : Reductive amination under mild conditions (e.g., 50°C, pH 4.5–6.0) attaches the compound to oligosaccharides via Schiff base formation. Optimize reaction time (4–24 h) and molar ratios (1:10 compound-to-saccharide). Post-derivatization, separate isomeric forms using borate buffer (pH 9.2) and UV detection at 254 nm .

Advanced Research Questions

Q. How to design experiments investigating its role as a substrate for γ-glutamyl hydrolases (GGH)?

- Methodological Answer : Use lysosomal extracts or recombinant GGH enzymes (e.g., Arabidopsis GGH1/GGH2) in pH 4.5 buffers. Monitor cleavage via HPLC or mass spectrometry. Compare hydrolysis rates of this compound versus poly-γ-glutamates. Kinetic parameters (, ) can be derived from Lineweaver-Burk plots .

Q. What strategies resolve contradictions in reported biological activities of structurally related glutamate derivatives?

- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, exposure times). For example, dimethyl L-glutamate inhibits KATP channels in pancreatic β-cells (IC ~ 1 mM), but conflicting reports may arise from differences in glucose concentrations (5 vs. 25 mM). Use patch-clamp electrophysiology and insulin ELISA to validate dose-response relationships .

Q. How to evaluate its stability under experimental storage conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Aqueous solutions (pH 7.4) degrade faster; add antioxidants (e.g., 0.1% ascorbic acid) for short-term stability .

Q. What computational approaches predict its interactions with folate metabolism enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.